Structural Characterization, Synthesis, and Applications of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride
Structural Characterization, Synthesis, and Applications of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride
Executive Summary
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, peptidomimetic design, and advanced materials science. As a derivative of the imidazole class, it combines the coordination capacity of an N-substituted acetic acid moiety with the steric and lipophilic tuning provided by 4,5-dimethyl substitution.
This technical guide provides an in-depth analysis of the compound's structural properties, molecular weight calculations, synthetic methodologies, and analytical validation protocols. By understanding the causality behind its physicochemical behavior and synthesis, researchers can effectively integrate this scaffold into complex drug discovery pipelines.
Chemical Identity and Structural Analysis
The core scaffold of the molecule is based on a 1H-imidazole ring. The specific substitution pattern dictates its chemical reactivity and biological utility:
-
N1 Position: Functionalized with an acetic acid group (-CH₂COOH). This provides a critical handle for amide coupling, esterification, or metal chelation.
-
C4 and C5 Positions: Substituted with methyl groups (-CH₃). These electron-donating groups increase the basicity of the N3 nitrogen and provide steric bulk, which is advantageous in locking molecular conformations during target binding.
-
N3 Position (Salt Formation): In the hydrochloride salt form, the basic sp²-hybridized nitrogen is protonated, yielding an imidazolium cation paired with a chloride anion.
The transition from the free base (CAS: 731016-38-9) to the hydrochloride salt (CAS: 1609402-89-2) is a deliberate design choice in pharmaceutical development. The salt form overcomes the inherently poor aqueous solubility of neutral imidazole-acetic acid derivatives, ensuring better bioavailability and easier handling as a crystalline solid [[1]]([Link]).
Quantitative Physicochemical Data
The following table summarizes the core quantitative data, contrasting the free base with the formulated hydrochloride salt.
| Property | Base Compound | Hydrochloride Salt |
| CAS Number | 731016-38-9 | 1609402-89-2 |
| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 154.17 g/mol | 190.63 g/mol |
| Exact Mass | 154.074 Da | 190.051 Da |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | ~55.1 Ų (Base equivalent) |
| LogP (Computed) | 0.5 | N/A (Ionized Salt) |
| H-Bond Donors | 1 | 2 (Includes Imidazolium NH⁺) |
| H-Bond Acceptors | 3 | 3 |
Data supported by computed descriptors from the PubChem database .
Pharmacophore and Structural Logic
The structural components of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride each play a distinct role in its application as a pharmacophore.
Pharmacophore logic mapping the functional domains of the target molecule.
Synthetic Methodology: A Self-Validating Protocol
To ensure high purity (>98%) and optimal yield, the synthesis is typically executed via a two-step sequence: N-alkylation followed by basic hydrolysis and acidic precipitation.
Step 1: N-Alkylation of 4,5-Dimethylimidazole
Causality & Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature accelerates the Sₙ2 reaction between the imidazole nitrogen and the alkyl halide. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to deprotonate the imidazole without prematurely hydrolyzing the ester reagent.
Protocol:
-
Charge a dry, round-bottom flask with 4,5-dimethyl-1H-imidazole (1.0 eq) and anhydrous DMF (10 volumes).
-
Add anhydrous K₂CO₃ (1.5 eq) and stir the suspension at ambient temperature for 15 minutes.
-
Dropwise, add ethyl 2-bromoacetate (1.1 eq) over 30 minutes to control the exothermic alkylation.
-
Elevate the temperature to 70°C and stir for 4–6 hours. Monitor reaction completion via TLC or LC-MS.
-
Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.
Step 2: Saponification and Hydrochloride Salt Formation
Causality & Rationale: Lithium hydroxide (LiOH) is preferred for saponification as it is less harsh than NaOH, minimizing potential degradation or side reactions. The subsequent addition of concentrated HCl not only protonates the carboxylate to yield the free acid but also protonates the basic imidazole N3, forcing the precipitation of the highly crystalline hydrochloride salt.
Protocol:
-
Dissolve the intermediate ester in a 3:1 mixture of THF:H₂O.
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours until complete consumption of the ester is observed.
-
Evaporate the THF under reduced pressure.
-
Cool the aqueous layer to 0–5°C in an ice bath. Slowly add concentrated HCl (37%) dropwise until the pH reaches 1.0.
-
Stir the acidic solution for 1 hour at 0°C to maximize crystallization.
-
Filter the resulting white precipitate, wash with cold acetone, and dry under high vacuum at 45°C for 12 hours to afford the target hydrochloride salt.
Step-by-step synthetic workflow for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride.
Analytical Validation and Quality Control
A self-validating protocol requires orthogonal analytical techniques to confirm both structural integrity and purity before downstream application.
-
¹H NMR (400 MHz, DMSO-d₆): Structural confirmation is achieved by identifying the distinct singlet at ~5.10 ppm corresponding to the N-CH₂ protons. The 4,5-dimethyl groups appear as two closely spaced singlets (or one integrated singlet depending on tautomeric dynamics locked by N-alkylation) around 2.15-2.25 ppm. The acidic proton (-COOH) and the imidazolium proton (-NH⁺) typically exchange with moisture but may appear as a broad downfield signal (>10 ppm).
-
LC-MS (ESI+): The mass spectrometer must be configured to detect the free base molecular ion. The expected [M+H]⁺ peak is m/z 155.08. The chloride ion is not detected in positive mode but can be quantified via ion chromatography or silver nitrate titration to confirm the exact stoichiometry of the salt.
Applications in Drug Development
The (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid scaffold is highly valued in the synthesis of peptidomimetics and small-molecule inhibitors. The acetic acid tail acts as an ideal linker for Solid-Phase Peptide Synthesis (SPPS), allowing the seamless incorporation of the imidazole pharmacophore into peptide chains.
This is particularly relevant in the development of metalloenzyme inhibitors (e.g., matrix metalloproteinases or heme-containing oxidoreductases). The unhindered N3 nitrogen of the imidazole ring acts as a potent Lewis base, coordinating with active-site zinc or iron ions, while the 4,5-dimethyl groups occupy adjacent hydrophobic pockets to drastically enhance target selectivity and binding affinity.
References
-
PubChem. "(4,5-Dimethyl-imidazol-1-YL)-acetic acid." National Center for Biotechnology Information. URL:[Link]
-
NextSDS. "2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride." NextSDS Chemical Substance Database. URL:[Link]
